

Solubility Data & Purification Guide: Boc-Protected Piperidyl Pyrazole Intermediates

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Compound of Interest

Compound Name: 4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole

CAS No.: 1625680-28-5

Cat. No.: B13696804

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Executive Summary: The Solubility Paradox

Boc-protected piperidyl pyrazoles (e.g., tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate) present a unique "solubility paradox" in process chemistry. They possess a bimodal polarity profile:

- **Lipophilic Domain:** The tert-butyloxycarbonyl (Boc) group and piperidine ring drive high solubility in non-polar organic solvents (DCM, EtOAc).
- **Polar Domain:** The pyrazole ring (specifically the -NH motif if unsubstituted, or the nitrogen lone pairs) introduces hydrogen-bonding capability, often causing aggregation or poor solubility in strictly non-polar media like hexanes, while simultaneously making the compound difficult to crystallize from alcohols due to high solubility.

This guide provides data-backed solvent systems to resolve this paradox, enabling efficient purification and assay formulation.

Physicochemical Profile & Critical Data

Key Intermediates

The data below focuses on the two most critical intermediates in this class: the Iodo-intermediate (electrophile) and the Boronate Ester (nucleophile for Suzuki couplings).

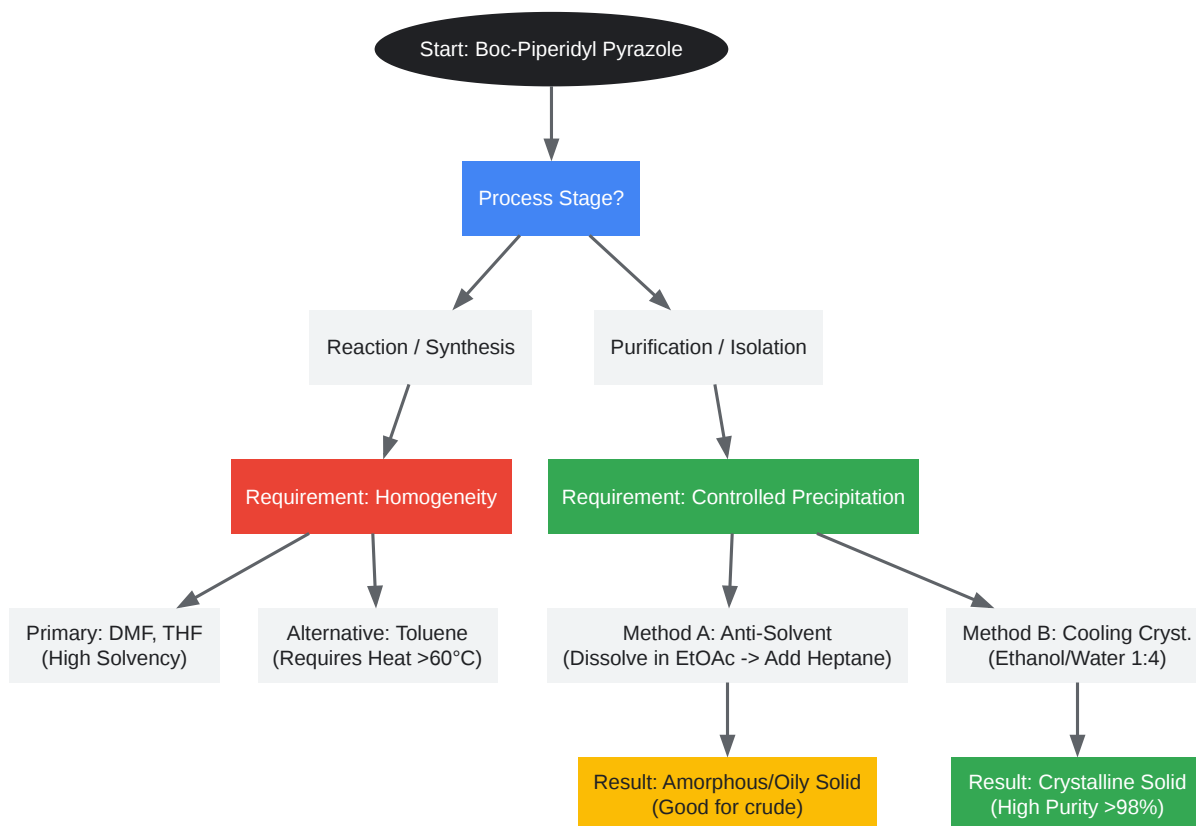
Property	Iodo-Intermediate	Boronate Ester Intermediate
CAS Number	877399-73-0	877399-74-1
Molecular Weight	377.22 g/mol	377.29 g/mol
Melting Point	103 °C	95–99 °C
Appearance	White to off-white solid	White crystalline solid
LogP (Calc.)	~2.8 – 3.2	~2.5 – 2.9
Solubility (High)	DCM, THF, DMF, EtOAc	DCM, THF, DMF, MTBE
Solubility (Low)	Water, Hexanes, Heptane	Water, Heptane

Solvent Compatibility Matrix

- **Reaction Media:** DMF and THF are superior for maintaining homogeneity during N-alkylation or Suzuki couplings. Toluene is effective for Mitsunobu reactions but requires elevated temperatures to maintain solubility of the pyrazole starting materials.
- **Crystallization:** Ethanol/Water mixtures are the industry standard for high-purity isolation, balancing the lipophilicity of the Boc group with the polarity of the pyrazole.

Decision Logic: Solvent Selection Strategy

The following diagram outlines the logical flow for selecting solvents based on the process stage (Reaction vs. Purification).



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Figure 1: Decision tree for solvent selection based on process requirements. Blue nodes indicate decision points; Green indicates optimal outcomes.

Experimental Protocols (Self-Validating)

These protocols are derived from optimized process chemistry routes (e.g., Pfizer's Crizotinib scale-up) and are designed to be self-validating: if the solution does not turn cloudy at the specified ratio, the concentration is too low.

Protocol A: High-Purity Recrystallization (Ethanol/Water System)

Best for: Final purification of Boronate Ester or Iodo-intermediate.

- Dissolution: Charge the crude Boc-piperidyl pyrazole (1.0 eq) into a reactor/flask.
- Solvation: Add Ethanol (absolute) (approx. 2–3 volumes relative to mass, e.g., 2-3 mL per gram).
- Heating: Heat to 50–60 °C with stirring until a clear, homogeneous solution is obtained.
Validation: If solids remain, add Ethanol in 0.5 vol increments.
- Precipitation: Slowly add Water (approx. 8–10 volumes) over 30–60 minutes while maintaining temperature.
 - Note: A "milky" turbidity should appear after ~2 volumes of water.
- Cooling: Cool the slurry slowly to 20 °C over 2 hours, then to 0–5 °C for 1 hour.
- Isolation: Filter the white crystalline solid. Wash the cake with a cold 1:4 Ethanol/Water mixture.
- Drying: Vacuum dry at 45 °C. Expect 70–80% recovery.

Protocol B: Rapid Isolation (EtOAc/Heptane System)

Best for: Isolating crude material after work-up.

- Concentration: Dissolve crude material in Ethyl Acetate (EtOAc).
- Distillation: Concentrate the solution via rotary evaporation to a minimum stirrable volume (approx. 2 mL/g).
- Anti-Solvent Addition: Add Heptane (or Hexanes) dropwise to the warm EtOAc solution until persistent cloudiness is observed.
- Crystallization: Allow to cool to room temperature. If "oiling out" occurs (separation of a liquid oil phase), reheat to redissolve and add a seed crystal, or scratch the glass surface to induce nucleation.

- Filtration: Collect the solids. This method often yields a slightly lower purity but higher recovery than Protocol A.

Troubleshooting & Optimization

Issue	Root Cause	Corrective Action
Oiling Out	Compound separates as a liquid before crystallizing. Common in EtOAc/Heptane systems.	Switch to Protocol A (EtOH/Water). Alternatively, keep the EtOAc/Heptane mixture warmer during addition and cool very slowly (1°C/min).
Low Yield	Product is too soluble in the mother liquor (likely too much Ethanol).	Increase the water ratio to 1:5 or 1:6. Ensure final cooling is below 5 °C.
Gel Formation	Rapid precipitation traps solvent.	Re-heat the slurry to break the gel and cool more slowly with vigorous agitation.
Incomplete Reaction	Poor solubility of pyrazole starting material in non-polar solvents.	Use DMF or NMP as the reaction solvent, then perform an aqueous workup to remove the solvent before crystallization.

References

- Pfizer Process Development
 - Title: Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066).
 - Source: Organic Process Research & Development (ACS Public
 - URL: [\[Link\]](#)
 - Relevance: Defines the Ethanol/Water (1:4)
- Solubility Modeling

- Title: Experimental solubility and modeling of Crizotinib in supercritical carbon dioxide.[1]
[2]
- Source:Scientific Reports (N
- URL:[[Link](#)]
- Relevance: Provides solubility data for the final scaffold, validating DMSO/DMF as primary solvents for biological assays.
- Compound Data (PubChem)
 - Title: tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate.[3]
 - Source: PubChem Compound Summary.
 - URL:[[Link](#)]
 - Relevance: Verifies physicochemical properties and CAS identifiers.

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Sources

- [1. researchgate.net \[researchgate.net\]](#)
- [2. Experimental solubility and modeling of Crizotinib \(anti-cancer medication\) in supercritical carbon dioxide - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
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